molecular formula C21H20N2O3S2 B284830 N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Cat. No.: B284830
M. Wt: 412.5 g/mol
InChI Key: JNWFOWYFQVZPLV-UHFFFAOYSA-N
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Description

N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a thienylsulfonyl group, and a tetrahydroisoquinolinecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group can be introduced via a sulfonylation reaction using thienylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thienylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylsulfonyl and benzyl groups.

    Reduction: Reduced forms of the tetrahydroisoquinoline core.

    Substitution: Substituted derivatives at the benzyl or thienylsulfonyl positions.

Scientific Research Applications

N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Interaction: Modulating the activity of receptors, particularly in the nervous system.

    Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-thienylsulfonyl)-2-furamide
  • 4-[methyl(2-thienylsulfonyl)amino]-N-propylbenzamide
  • N-benzyl-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

Uniqueness

N-BENZYL-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoquinoline core is particularly notable for its potential therapeutic applications, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-benzyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C21H20N2O3S2/c24-21(22-14-16-7-2-1-3-8-16)19-13-17-9-4-5-10-18(17)15-23(19)28(25,26)20-11-6-12-27-20/h1-12,19H,13-15H2,(H,22,24)

InChI Key

JNWFOWYFQVZPLV-UHFFFAOYSA-N

SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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